molecular formula C8H4F2N2O B8574368 5,6-difluoroquinoxalin-2(1H)-one CAS No. 917343-50-1

5,6-difluoroquinoxalin-2(1H)-one

Cat. No.: B8574368
CAS No.: 917343-50-1
M. Wt: 182.13 g/mol
InChI Key: ZPKFNZWUBSXDIN-UHFFFAOYSA-N
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Description

5,6-Difluoroquinoxalin-2(1H)-one is a fluorinated heterocyclic compound that serves as a key synthetic intermediate in advanced chemical research. Its core structure is a quinoxalin-2(1H)-one, a scaffold recognized for its diverse biological activities and presence in pharmaceuticals . The incorporation of fluorine atoms at the 5 and 6 positions is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity . This compound is primarily valued as a precursor for the synthesis of more complex molecules. It can undergo direct C-H functionalization at the C3 position, allowing for the efficient introduction of various groups via multicomponent reactions to create chemical libraries for screening . Furthermore, quinoxalin-2(1H)-one derivatives have been investigated for their applications in materials science, particularly as components in push-pull systems with interesting photophysical properties . Related difluoroquinoxalinone derivatives have been used in synthetic studies to produce compounds with potential anticancer activity and to serve as substrates for further functionalization with entities like piperazine . This product is intended for research purposes only. This compound is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5,6-difluoro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-4-1-2-5-8(7(4)10)11-3-6(13)12-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKFNZWUBSXDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C=N2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302746
Record name 5,6-Difluoro-2(1H)-quinoxalinone
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URL https://comptox.epa.gov/dashboard/DTXSID601302746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917343-50-1
Record name 5,6-Difluoro-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917343-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Difluoro-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Based Analogs

6-Methoxy-2-methylquinolin-4-amine (CAS 104217-23-4)
  • Molecular Formula : C₁₁H₁₂N₂O
  • Key Differences : Replaces the 2-chloro substituent with a methyl group.
  • The absence of chlorine may enhance metabolic stability but reduce halogen bonding interactions in biological systems .
7-Chloro-N-cyclopentylquinolin-4-amine
  • Molecular Formula : C₁₄H₁₅ClN₂
  • Key Differences : Chloro at position 7 and a bulky N-cyclopentyl group at position 4.
  • Implications: The cyclopentyl group increases lipophilicity, improving membrane permeability but possibly reducing aqueous solubility. The positional shift of chlorine alters the electronic distribution of the quinoline core .
4-Chloro-6-methyl-N-(4-methylphenyl)-quinolin-2-amine
  • Molecular Formula : C₁₇H₁₅ClN₂
  • Key Differences : Chloro at position 4, methyl at position 6, and an N-aryl substituent.
  • However, steric hindrance may limit accessibility to certain targets .

Heterocyclic Analogs

4-Chloro-6-methoxypyrimidin-2-amine (CAS 3286-56-4)
  • Molecular Formula : C₅H₆ClN₃O
  • Key Differences: Pyrimidine core instead of quinoline, with chloro and methoxy groups at positions 4 and 6.
  • Higher solubility in polar solvents is expected due to reduced hydrophobicity .
6-Methoxyisoquinolin-4-amine (CAS 1780189-97-0)
  • Molecular Formula : C₁₀H₁₀N₂O
  • Key Differences: Isoquinoline core (benzene fused to pyridine at C1–C2) with methoxy at position 6.

Functionalized Derivatives

4-(Benzyloxy)-2-methylquinolin-6-amine (CAS 1873082-66-6)
  • Molecular Formula : C₁₇H₁₆N₂O
  • Key Differences : Benzyloxy group at position 4 and methyl at position 2.
7-Chloro-N-(4-chloro-3-(piperidin-1-ylmethyl)phenyl)quinolin-4-amine
  • Molecular Formula : C₂₁H₂₀Cl₂N₄
  • Key Differences : Chloro at position 7 and a complex N-substituent with a piperidine moiety.
  • Implications : The piperidine group enhances solubility in acidic environments (via protonation) and may improve pharmacokinetic profiles through increased water solubility .

Comparative Data Table

Compound Name Core Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
2-Chloro-6-methoxyquinolin-4-amine Quinoline 2-Cl, 6-OCH₃, 4-NH₂ C₁₀H₉ClN₂O 208.65 Target compound; moderate lipophilicity
6-Methoxy-2-methylquinolin-4-amine Quinoline 2-CH₃, 6-OCH₃, 4-NH₂ C₁₁H₁₂N₂O 188.23 Reduced electronegativity at C2
4-Chloro-6-methoxypyrimidin-2-amine Pyrimidine 4-Cl, 6-OCH₃, 2-NH₂ C₅H₆ClN₃O 159.57 Higher solubility in polar solvents
7-Chloro-N-cyclopentylquinolin-4-amine Quinoline 7-Cl, 4-NH-C₅H₉ C₁₄H₁₅ClN₂ 246.74 Enhanced lipophilicity
6-Methoxyisoquinolin-4-amine Isoquinoline 6-OCH₃, 4-NH₂ C₁₀H₁₀N₂O 174.20 Altered electronic properties

Preparation Methods

Reaction with Glyoxalic Acid

A one-pot synthesis under acidic conditions yields the target compound via dehydration and cyclization:

4,5-Difluoro-1,2-phenylenediamine+Glyoxalic acidHCl, EtOH, refluxThis compound\text{4,5-Difluoro-1,2-phenylenediamine} + \text{Glyoxalic acid} \xrightarrow{\text{HCl, EtOH, reflux}} \text{this compound}

Key parameters include:

  • Solvent : Ethanol or water

  • Temperature : Reflux (78–100°C)

  • Yield : 60–75%

Ethyl Glyoxalate-Based Synthesis

Ethyl glyoxalate offers improved solubility and reaction control. A typical procedure involves:

  • Mixing 4,5-difluoro-1,2-phenylenediamine (1.0 equiv) with ethyl glyoxalate (1.2 equiv) in ethanol.

  • Refluxing for 6–8 hours.

  • Isolating the product via vacuum filtration.
    Advantages : Reduced side reactions compared to glyoxalic acid.
    Yield : 70–82%.

Decarboxylative Coupling Under Photoredox Conditions

Visible-light-induced decarboxylative coupling provides a green alternative for introducing difluoroaryl groups. This method uses potassium 2,2-difluoro-2-arylacetates as radical precursors.

Reaction Mechanism

  • Photoexcitation : Quinoxalin-2(1H)-one acts as a photosensitizer under blue LED light.

  • Decarboxylation : The potassium salt generates a difluoroarylmethyl radical.

  • C–H Functionalization : Radical addition at the C3 position of quinoxalin-2(1H)-one, followed by oxidation to yield this compound.

Optimized Conditions

  • Catalyst : None (inherent photosensitivity of quinoxalinone)

  • Solvent : Water at room temperature

  • Light Source : 450 nm LED

  • Yield : 65–78%

Functional Group Transformations

Fluorination of Quinoxalin-2(1H)-one Precursors

Late-stage fluorination using agents like Selectfluor or DAST introduces fluorine atoms at positions 5 and 6:

Quinoxalin-2(1H)-oneSelectfluor, CH3CNThis compound\text{Quinoxalin-2(1H)-one} \xrightarrow{\text{Selectfluor, CH}_3\text{CN}} \text{this compound}

Conditions :

  • Temperature : 80°C

  • Yield : 50–60%

Alkylation and Hydrolysis

N-Alkylation followed by hydrolysis adjusts substituents:

  • Alkylation : Treating this compound with alkyl halides (e.g., benzyl bromide) in DMF with K₂CO₃.

  • Hydrolysis : Acidic or basic cleavage of the alkyl group to regenerate the parent compound.
    Yield : 55–70% for alkylation; >90% for hydrolysis.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Purity
Cyclocondensation60–82Reflux, ethanol/waterHigh>95%
Photoredox coupling65–78RT, water, blue LEDModerate90–95%
Late-stage fluorination50–6080°C, CH₃CNLow85–90%
Alkylation-hydrolysis55–70DMF, K₂CO₃, refluxHigh>90%

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

Competing reactions may form 6,7-difluoro isomers. Using excess glyoxalic acid and slow addition of diamine minimizes byproducts.

Photoredox Limitations

Large-scale reactions require specialized LED setups. Continuous-flow systems enhance light penetration and scalability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-difluoroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology : A common approach involves halogenation of quinoxalin-2(1H)-one precursors. For example, fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or fluorinating agents like Selectfluor® under anhydrous conditions. Evidence from related compounds (e.g., 6,7-difluoro derivatives) highlights the importance of temperature control (0–25°C) and inert atmospheres to minimize side reactions .
  • Key Data :

PrecursorFluorinating AgentYield (%)Purity (HPLC)
Quinoxalin-2-oneSelectfluor®65–72≥98%
5,6-Dichloro analogDAST58–63≥95%

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from positional isomers?

  • Methodology :

  • 19F NMR : Distinct chemical shifts for F at C5 (δ −120 to −125 ppm) vs. C6 (δ −115 to −118 ppm) due to electron-withdrawing effects of the ketone group .
  • IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
  • HRMS : Molecular ion [M+H]+ at m/z 183.03 (theoretical: 183.03 for C8H4F2N2O) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, nitro, or hydroxy groups) to isolate contributions of fluorine. For example, fluorination at C5/C6 enhances metabolic stability but may reduce solubility .
  • Targeted Assays : Compare inhibition of SIRT1 (linked to apoptosis) vs. kinase targets (e.g., EGFR) to clarify mechanisms .
    • Data Contradiction Example :
DerivativeTarget IC50 (µM)Cell LineReference
5,6-F2-QuinoxalineSIRT1: 0.8 ± 0.1HeLa
6-F-QuinoxalineEGFR: 1.2 ± 0.3A549

Q. How does fluorination at C5/C6 influence electronic properties and reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Fluorine's electron-withdrawing effect reduces electron density at C3/C7, favoring Suzuki-Miyaura coupling at C2. HOMO-LUMO gaps correlate with regioselectivity .
  • Experimental Validation : Pd-catalyzed coupling of this compound with aryl boronic acids yields C2-arylated products (70–85% yield) under visible-light conditions .

Q. What computational models predict the metabolic stability of this compound in drug discovery?

  • Methodology :

  • ADMET Prediction : Use QikProp or SwissADME to estimate logP (2.1 ± 0.3), CYP450 inhibition (low risk), and half-life in human liver microsomes (>4 hours) .
  • In Vitro Validation : Microsomal stability assays show 85% parent compound remaining after 1 hour, confirming computational predictions .

Methodological Guidance

Q. What crystallographic techniques confirm the regiochemistry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves fluorine positions. Key metrics:

  • R-factor : ≤0.05 for high-confidence structures .
  • Torsion Angles : C5-F and C6-F bond lengths (~1.34 Å) distinguish positional isomers .

Q. How to optimize reaction conditions for fluorinated quinoxalinone libraries?

  • Methodology :

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), catalyst (Pd(PPh3)4 vs. XPhos), and temperature to maximize yield.
  • Case Study : Visible-light-promoted benzylation achieves 90% yield in DMF/H2O (3:1) at 80°C .

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